![molecular formula C15H10F2O B483780 4,4'-Difluorochalcone CAS No. 2805-56-3](/img/structure/B483780.png)
4,4'-Difluorochalcone
Overview
Description
4,4’-Difluorochalcone is a chemical compound with the linear formula FC6H4CH=CHCOC6H4F . It is utilized in the synthesis of a quasi-two-dimensional charge-transfer chromophore containing main-chain polymers . This enhances mechanical and thermal properties, while retaining optical transparency and NLO effects, when compared to single-crystal chalcone chromophores .
Molecular Structure Analysis
The molecular formula of 4,4’-Difluorochalcone is C15H10F2O . It has an average mass of 244.236 Da and a monoisotopic mass of 244.069977 Da .Physical And Chemical Properties Analysis
4,4’-Difluorochalcone has a density of 1.2±0.1 g/cm3, a boiling point of 356.6±42.0 °C at 760 mmHg, and a flash point of 136.5±22.1 °C . It has a molar refractivity of 67.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 198.2±3.0 cm3 .Scientific Research Applications
4,4’-Difluorochalcone: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Charge-Transfer Chromophores
4,4’-Difluorochalcone is utilized in the synthesis of quasi-two-dimensional charge-transfer chromophores containing main-chain polymers. This application enhances mechanical and thermal properties while retaining optical transparency and nonlinear optical (NLO) effects, offering advantages over single-crystal chalcone chromophores .
Medicinal Applications
Chalcones, including 4,4’-Difluorochalcone, have been studied for their potential medicinal applications. They are known to target enzymes like aldose reductase (ALR), α-glucosidase, dipeptidyl peptidase-4 (DPP-4), peroxisome proliferator-activated receptor-γ (PPAR-γ), and protein tyrosine phosphatase 1B (PTP1B), which are therapeutic approaches to treat diabetes .
Anti-HIV Properties
Some chalcones have been reported as active against the human immunodeficiency virus (HIV). Although not specifically for 4,4’-Difluorochalcone, this suggests a potential research avenue for its application in anti-HIV treatments .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,4’-Difluorochalcone are currently under investigation. It has been suggested that it may interact with certain proteins or enzymes in the body, influencing their function and leading to various biological effects .
Mode of Action
The exact mode of action of 4,4’-Difluorochalcone is not fully understood. It is believed to interact with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to changes in various biochemical pathways, resulting in downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effect in the body .
Result of Action
It is believed that the compound’s interaction with its targets and the subsequent changes in biochemical pathways lead to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Difluorochalcone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVDMNDUOURGI-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Difluorochalcone | |
CAS RN |
2805-56-3 | |
Record name | 2805-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Difluorochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?
A1: The research article highlights that the fluorine atoms located at the para position of the chalcone moiety in 4,4'-difluorochalcone are highly activated towards nucleophilic aromatic substitution. [] This enhanced reactivity allows for efficient polymerization with bisphenols in the presence of potassium carbonate, leading to the formation of high molecular weight poly(aryl ether chalcone)s. []
Q2: What are the potential advantages of using poly(aryl ether chalcone)s derived from 4,4'-difluorochalcone in optical applications?
A2: The synthesized polymers exhibit several promising properties for optical applications. Firstly, they possess high optical transparency with a cutoff wavelength below 410 nm. [] Secondly, they form high-quality films via spin-coating, which is crucial for device fabrication. [] Lastly, their thermal stability, with decomposition temperatures exceeding 330°C, ensures their suitability for various processing conditions and potential use in high-temperature applications. []
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